2-Bromo-5-(bromomethyl)pyridine
Overview
Description
Dihydrokainate, also known as dihydrokainic acid, is an organic compound with the chemical formula C10H17NO4. It is a dicarboxylic acid, meaning it contains two carboxylic acid functional groups. Dihydrokainate is primarily known for its role as an inhibitor of the GLT-1 glutamate transporter, which is significant in the field of neuroscience .
Mechanism of Action
Target of Action
2-Bromo-5-(bromomethyl)pyridine is a versatile compound used in various chemical reactions. It doesn’t have a specific biological target, but it serves as a key intermediate in the synthesis of more complex molecules .
Mode of Action
This compound is primarily used in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . In this reaction, the bromine atoms in this compound are replaced by other groups, allowing the formation of new carbon-carbon bonds .
Biochemical Pathways
As a synthetic intermediate, this compound doesn’t directly participate in any biochemical pathways. The molecules synthesized from it might be involved in various biochemical processes, depending on their structure and function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the final compound synthesized from it .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of methyleneimidazole substituted biaryls, which are inhibitors of human 17α-hydroxylase-17,20-lyase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrokainate can be synthesized through various synthetic routes. One common method involves the reduction of kainic acid, a naturally occurring compound, to produce dihydrokainate. The reaction typically involves the use of reducing agents such as sodium borohydride under controlled conditions .
Industrial Production Methods
Industrial production of dihydrokainate may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dihydrokainate undergoes several types of chemical reactions, including:
Oxidation: Dihydrokainate can be oxidized to form various oxidized derivatives.
Reduction: As mentioned, dihydrokainate itself is produced through the reduction of kainic acid.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in the reactions involving dihydrokainate include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dihydrokainate can produce oxidized derivatives with altered functional groups, while reduction typically yields the dihydrokainate itself .
Scientific Research Applications
Dihydrokainate has several scientific research applications, including:
Pharmacology: It is used to investigate the effects of glutamate transporter inhibition on neuronal activity and neuroprotection.
Biochemistry: Dihydrokainate is employed in studies of amino acid transport and metabolism.
Medical Research: The compound is used in research on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases, to explore potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
Kainic Acid: The precursor to dihydrokainate, kainic acid is also a glutamate receptor agonist but has different properties and applications.
Domoic Acid: Another compound similar to kainic acid, used in research on excitotoxicity and neurodegeneration.
L-Glutamate: The endogenous ligand for glutamate receptors, involved in numerous physiological processes in the brain.
Uniqueness of Dihydrokainate
Dihydrokainate is unique in its selective inhibition of the GLT-1 glutamate transporter, which distinguishes it from other similar compounds that may act as receptor agonists or have broader effects on glutamate transport .
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRMIKBAPPOPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423714 | |
Record name | 2-Bromo-5-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101990-45-8 | |
Record name | 2-Bromo-5-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-(bromomethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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